1-oxo-N-(1,3,4-thiadiazol-2-yl)-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C18H9F3N4O2S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-oxo-N-(1,3,4-thiadiazol-2-yl)-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H9F3N4O2S/c19-13-5-9(6-14(20)15(13)21)25-7-12(16(26)23-18-24-22-8-28-18)10-3-1-2-4-11(10)17(25)27/h1-8H,(H,23,24,26) |
InChI Key |
HOIRLAYMNVEGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Biological Activity
The compound 1-oxo-N-(1,3,4-thiadiazol-2-yl)-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a novel derivative that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C19H15F3N4O2S
- Molecular Weight: 408.41 g/mol
The synthesis typically involves the reaction of 1,2-dihydroisoquinoline derivatives with thiadiazole precursors under specific conditions to yield the desired compound. The presence of trifluorophenyl enhances its biological potency by modifying electronic properties.
Anticancer Properties
Recent studies have highlighted the significant anticancer activity of compounds containing the 1,3,4-thiadiazole scaffold. The compound has shown promising results against various cancer cell lines:
The anticancer mechanism appears to be linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds with a trifluorophenyl group have been shown to enhance cytotoxic effects by disrupting the cell cycle progression and inducing apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity: The compound has been shown to inhibit ERK1/2 kinase pathways, which are crucial for cell growth and division .
- Induction of Apoptosis: Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and activation of caspases .
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G1/S phase transition, preventing further proliferation of cancer cells .
Study 1: Cytotoxicity Assessment
A study conducted by Hosseinzadeh et al. evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to 1-oxo-N-(1,3,4-thiadiazol-2-yl)-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide exhibited significant antiproliferative effects against A549 cells with an IC50 value of approximately 10 µM .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects revealed that treatment with this compound resulted in upregulation of apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 , indicating a shift towards apoptosis in treated cells .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the thiadiazole moiety. For example, derivatives of 1,3,4-oxadiazoles have been synthesized and tested for their efficacy against various cancer cell lines. In particular:
- In vitro Studies : Compounds similar to the target compound have demonstrated significant cytotoxic effects against glioblastoma cells. For instance, specific derivatives showed apoptosis induction through DNA damage mechanisms .
- In vivo Studies : Animal models have been utilized to assess the anticancer activity of these compounds. The results indicated that certain derivatives could effectively reduce tumor growth and improve survival rates in treated subjects .
Antidiabetic Properties
The compound has also been investigated for its anti-diabetic potential. Research has shown that certain derivatives can significantly lower glucose levels in genetically modified diabetic models such as Drosophila melanogaster. This suggests a mechanism that may involve the modulation of metabolic pathways related to insulin sensitivity .
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in disease processes. For instance:
- Thymidylate Synthase Inhibition : A study demonstrated that derivatives of 1,3,4-oxadiazole could act as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. The IC50 values ranged from 0.47 to 1.4 µM, indicating strong inhibitory activity .
Synthesis Techniques
The synthesis of 1-oxo-N-(1,3,4-thiadiazol-2-yl)-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves several steps:
- Formation of Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives.
- Introduction of Trifluorophenyl Group : This can be accomplished via nucleophilic substitution reactions or coupling reactions with trifluoromethylated aryl halides.
- Final Coupling : The final product is obtained through coupling reactions involving isoquinoline derivatives and the previously formed thiadiazole.
Case Studies
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous heterocyclic derivatives. Below is a detailed analysis:
Structural Comparisons
Key Differences :
- Core Scaffold: The target compound uses a 1,2-dihydroisoquinoline backbone, whereas compounds are urea derivatives.
- Heterocycle : The 1,3,4-thiadiazole in the target compound offers higher lipophilicity and sulfur-mediated interactions, contrasting with the tetrazole in compounds, which is more polar and nitrogen-rich.
Bioactivity Comparisons
highlights that substituents on the aryl group significantly influence bioactivity in tetrazolyl-urea derivatives. For example:
- 4-Methoxy (2h) and 4-Bromo (2j) : Demonstrated high auxin-like activity (plant growth stimulation).
- 4-Methyl (2m) : Exhibited cytokinin-like activity (cell division promotion).
However, the thiadiazole moiety could alter metabolic pathways or receptor specificity compared to tetrazole-based compounds.
Physicochemical and Pharmacokinetic Properties
The trifluorophenyl group in the target compound may improve membrane permeability and target engagement compared to the less electronegative substituents in compounds.
Preparation Methods
Construction of the 1,2-Dihydroisoquinoline Core
The dihydroisoquinoline scaffold serves as the foundational structure for this compound. A widely employed method involves the cyclization of appropriately substituted benzylamines or their derivatives. For example, tert-butyl-protected dihydroisoquinoline intermediates, such as tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, can be synthesized via Pictet-Spengler-type reactions .
Procedure Adaptation :
-
Starting Material : 2-(3,4,5-Trifluorophenyl)ethylamine is condensed with a glyoxylic acid derivative under acidic conditions to form the tetrahydroisoquinoline precursor.
-
Oxidation : The intermediate is oxidized using potassium permanganate (KMnO₄) in aqueous acetone to yield the 1-oxo-1,2-dihydroisoquinoline structure .
-
Protection/Deprotection : Boc (tert-butoxycarbonyl) groups may be employed to stabilize reactive amines during subsequent steps, with deprotection achieved using hydrochloric acid in 1,4-dioxane .
Introduction of the 3,4,5-Trifluorophenyl Group
The aryl group at position 2 of the isoquinoline is introduced via Suzuki-Miyaura cross-coupling. This method leverages boronic esters or acids to facilitate palladium-catalyzed aryl transfer.
Key Reaction Parameters :
Synthetic Steps :
-
Boronic Ester Preparation : 3,4,5-Trifluorophenylboronic acid is synthesized via lithiation of 1,2,3-trifluorobenzene followed by treatment with triisopropyl borate.
-
Coupling Reaction : The brominated isoquinoline intermediate reacts with the boronic ester under the above conditions, achieving >80% yield in optimized protocols .
Functionalization with 1,3,4-Thiadiazole-2-Amine
The carboxamide linkage at position 4 is formed through a coupling reaction between the isoquinoline carboxylic acid and 1,3,4-thiadiazole-2-amine.
Thiadiazole Synthesis :
-
Cyclodehydration : Aromatic carboxylic acids (e.g., 2-fluorobenzoic acid) are treated with thiosemicarbazide in phosphorus oxychloride (POCl₃) to form 5-aryl-1,3,4-thiadiazole-2-amine derivatives .
-
Recrystallization : Products are purified via recrystallization from ethanol/water mixtures .
Amidation Protocol :
-
Acid Chloride Formation : The isoquinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane.
-
Coupling : The acid chloride reacts with 1,3,4-thiadiazole-2-amine in anhydrous tetrahydrofuran (THF), with sodium bicarbonate (NaHCO₃) as a base to neutralize HCl byproducts .
Oxidation to the 1-Oxo Derivative
The ketone group at position 1 is introduced via oxidation of the dihydroisoquinoline precursor.
Oxidation Methods :
-
KMnO₄ in Acidic Media : Treatment with potassium permanganate in sulfuric acid (H₂SO₄) at 0–5°C selectively oxidizes the C1 position without over-oxidizing the aromatic rings .
-
Alternative Oxidants : Dess-Martin periodinane or pyridinium chlorochromate (PCC) may be used for milder conditions, though yields are marginally lower .
Purification and Characterization
Final purification is achieved through flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Structural confirmation relies on:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-oxo-N-(1,3,4-thiadiazol-2-yl)-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound’s synthesis likely involves cyclization of intermediates under reflux conditions. For example, analogous thiadiazole derivatives are synthesized via acetonitrile reflux (1–3 min) followed by cyclization in DMF with iodine and triethylamine, yielding 60–93% purity after recrystallization . Optimization may involve Design of Experiments (DOE) to test variables like solvent polarity (e.g., THF vs. ethanol), temperature (170–230°C), and catalyst ratios .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
- Methodology : Use ¹H/¹³C NMR to confirm the dihydroisoquinoline backbone and thiadiazole substitution. For example, in similar compounds, downfield shifts at δ 8.5–9.0 ppm (¹H NMR) indicate aromatic protons adjacent to electron-withdrawing groups like trifluorophenyl . IR spectroscopy (e.g., C=O stretches at ~1650–1750 cm⁻¹) validates carboxamide and oxo groups. Discrepancies in spectral data can be resolved by comparative analysis with structurally validated analogs or computational prediction tools (e.g., ACD/Labs) .
Advanced Research Questions
Q. How can molecular docking studies be designed to identify potential biological targets of this compound?
- Methodology :
Target Selection : Prioritize kinases (e.g., GSK-3β) or antimicrobial targets (e.g., Mycobacterium tuberculosis enzymes) based on structural analogs .
Ligand Preparation : Optimize the compound’s 3D conformation using Gaussian09 with B3LYP/6-31G(d) basis sets.
Docking Software : Use AutoDock Vina or Glide (Schrödinger) with flexible residues in the binding pocket. Validate docking poses via MD simulations (e.g., 100 ns runs in GROMACS) .
Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes). Poor in vivo efficacy may stem from rapid clearance or low bioavailability .
- Formulation Adjustments : Develop solid dispersions (e.g., PEG 6000-based) to enhance solubility, as demonstrated for related thiadiazole carboxamides .
- Dose-Response Refinement : Use Hill slope analysis to reconcile potency differences between cell-based assays and animal models .
Q. What strategies resolve synthetic yield inconsistencies when scaling up from milligram to gram quantities?
- Methodology :
- Reaction Monitoring : Employ in-situ FTIR or HPLC to detect intermediates (e.g., hydrazide precursors) and optimize reaction termination points .
- Purification : Replace column chromatography with recrystallization in ethanol/water mixtures to reduce losses during scale-up .
- Statistical Modeling : Apply response surface methodology (RSM) to identify critical factors (e.g., stoichiometry, agitation rate) affecting yield .
Q. How can researchers interpret conflicting spectral data arising from polymorphic forms or solvate formation?
- Methodology :
- X-ray Diffraction (XRD) : Compare experimental PXRD patterns with simulated data from single-crystal structures of analogous compounds .
- Thermal Analysis : Use DSC/TGA to detect solvate-related weight loss events (e.g., ~100–150°C for ethanol solvates) .
- Computational Modeling : Employ Mercury CSD software to predict preferred packing modes and hydrogen-bonding networks .
Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) of fluorinated substituents on the phenyl ring?
- Methodology :
- Analog Synthesis : Replace 3,4,5-trifluorophenyl with mono-/di-fluorinated or chlorinated analogs via Suzuki coupling .
- Bioactivity Testing : Use standardized MIC assays (e.g., against Mycobacterium tuberculosis H37Rv) to correlate substituent electronegativity with potency .
- QSAR Modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to quantify steric/electronic contributions of fluorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
